molecular formula C21H18N2O4S B035382 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid CAS No. 100929-93-9

5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid

Cat. No. B035382
CAS RN: 100929-93-9
M. Wt: 394.4 g/mol
InChI Key: PNIUSINMRMVPGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid, also known as PPO-MSA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a fluorescent probe that is used to detect the presence of metal ions, particularly zinc ions, in biological samples.

Mechanism of Action

The mechanism of action of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid involves the binding of zinc ions to the fluorescent probe, resulting in a change in fluorescence intensity. This change in fluorescence intensity can be measured using various techniques, including fluorescence spectroscopy and fluorescence microscopy. The binding of zinc ions to 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid is highly specific, and the probe does not bind to other metal ions, making it an ideal tool for detecting zinc ions in biological samples.
Biochemical and Physiological Effects:
5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid has been shown to have minimal biochemical and physiological effects on biological samples, making it an ideal tool for detecting zinc ions in vivo. The probe has been used to detect zinc ions in various biological samples, including cells, tissues, and organs, without affecting their viability or function.

Advantages and Limitations for Lab Experiments

5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid has several advantages for lab experiments, including its high specificity for zinc ions, its low toxicity, and its ability to detect zinc ions in vivo. However, there are also some limitations to using 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid, including its limited ability to detect zinc ions in complex biological samples and its inability to detect zinc ions in real-time.

Future Directions

There are several future directions for the use of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid in scientific research. One direction is the development of new fluorescent probes that can detect other metal ions, such as copper and iron, in biological samples. Another direction is the use of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid in the development of new therapies for diseases associated with zinc deficiency or excess. Additionally, the use of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid in real-time imaging of zinc ions in biological samples is an area of active research.

Synthesis Methods

The synthesis of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid involves a multi-step process that begins with the reaction of 4-pyridyl-2-bromoacetophenone with 2-aminophenyl phenyl ketone to form 5-phenyl-2-(4-pyridyl)-1,3-oxazole. This compound is then reacted with 4-methylbenzenesulfonyl chloride to form the final product, 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid. This synthesis method has been optimized to produce high yields of 5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid with high purity.

Scientific Research Applications

5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid has been extensively used in scientific research as a fluorescent probe for the detection of metal ions, particularly zinc ions, in biological samples. Zinc is an essential metal ion that plays a critical role in various biological processes, including DNA synthesis, protein synthesis, and enzymatic reactions. The detection of zinc ions in biological samples is crucial for understanding the role of zinc in these processes and for developing new therapies for diseases associated with zinc deficiency or excess.

properties

CAS RN

100929-93-9

Product Name

5-Phenyl-2-(4-pyridyl)-1,3-oxazole, 4-methylbenzenesulfonic acid

Molecular Formula

C21H18N2O4S

Molecular Weight

394.4 g/mol

IUPAC Name

4-methylbenzenesulfonic acid;5-phenyl-2-pyridin-4-yl-1,3-oxazole

InChI

InChI=1S/C14H10N2O.C7H8O3S/c1-2-4-11(5-3-1)13-10-16-14(17-13)12-6-8-15-9-7-12;1-6-2-4-7(5-3-6)11(8,9)10/h1-10H;2-5H,1H3,(H,8,9,10)

InChI Key

PNIUSINMRMVPGA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=NC=C3

Origin of Product

United States

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